molecular formula C11H19ClO2 B107479 (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl carbonochloridate CAS No. 14602-86-9

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl carbonochloridate

Cat. No. B107479
CAS RN: 14602-86-9
M. Wt: 218.72 g/mol
InChI Key: KIUPCUCGVCGPPA-KXUCPTDWSA-N
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Description

The compound (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl carbonochloridate is not directly mentioned in the provided papers. However, the papers discuss closely related compounds, which can provide insights into the synthesis, structure, and properties of the carbonochloridate derivative. The first paper describes the synthesis of an ester derivative, while the second paper discusses the synthesis of a sulfonimidate derivative of the same cyclohexyl backbone .

Synthesis Analysis

The synthesis of related compounds involves stereoselective processes that ensure the chirality of the cyclohexyl backbone is maintained. For instance, the ester derivative was synthesized using Steglich esterification, which is a common method for forming ester bonds under mild conditions . The sulfonimidate derivative was synthesized via a stereoselective NH-transfer, which also preserved the stereochemistry of the starting material . These methods suggest that the synthesis of the carbonochloridate derivative would likely involve careful selection of reagents and conditions to maintain the desired stereochemistry.

Molecular Structure Analysis

The molecular structure of the related compounds was established using various spectroscopic techniques, including FTIR, HR-MS, 1H-NMR, 13C-NMR, COSY, and HSQC . These techniques provided detailed information about the molecular framework and the spatial arrangement of atoms within the molecules. Single crystal X-ray diffraction was used to determine the precise three-dimensional structure of the ester derivative . Such detailed structural analysis would be essential for confirming the molecular structure of the carbonochloridate derivative as well.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the related compounds were carried out under conditions that favored the preservation of the stereochemical integrity of the cyclohexyl core. The use of diacetoxyiodobenzene (DIB) and ammonium carbamate in the synthesis of the sulfonimidate indicates that specific reagents are chosen to facilitate the desired transformation without compromising the stereochemistry . This implies that similar considerations would be necessary for the synthesis of the carbonochloridate derivative to ensure that the reactions proceed with the desired stereocontrol.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds were assessed using techniques such as HPLC coupled to mass spectrometry and HPLC analysis at the chiral stationary phase . These analyses are crucial for determining the purity and enantiomeric ratio of the compounds, which are important parameters for any chiral molecule. The yield and enantiocontrol achieved in the synthesis of the sulfonimidate derivative highlight the efficiency of the synthetic approach . Similar analyses would be necessary to characterize the physical and chemical properties of the carbonochloridate derivative, including its reactivity, stability, and potential applications in further chemical transformations.

Scientific Research Applications

Synthesis and Stereochemistry

  • Synthesis of Stereoisomers

    The compound (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfonimidate was synthesized with high enantiocontrol, providing insights into stereochemistry and synthesis techniques (Tota et al., 2022).

  • Chirality in Organocobalt Complexes

    Research on organocobalt complexes involving similar structures has led to understanding the self-organization of chiral conformations, vital in the field of stereochemistry (Zucchi et al., 2005).

Chemical Reactions and Synthesis

  • Esterification Processes

    The compound has been involved in Steglich esterification processes, yielding high-purity products, indicating its utility in specific synthesis pathways (Nesterkina et al., 2017).

  • Grignard Reactions

    Studies have shown its involvement in stereoselective Grignard reactions, essential for creating diastereomeric hydroxy-esters, highlighting its role in complex organic syntheses (Ichikawa et al., 2004).

Material Science and Molecular Structure

  • Molecular Structure Analysis

    The compound's structure has been analyzed using techniques like X-ray diffraction, providing valuable information for material science and molecular engineering (Jian et al., 2005).

  • Optoelectronic Properties

    Studies involving similar structures have investigated reactive and optoelectronic properties, indicating potential applications in electronic and photonic materials (Menon et al., 2017).

properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClO2/c1-7(2)9-5-4-8(3)6-10(9)14-11(12)13/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUPCUCGVCGPPA-KXUCPTDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl carbonochloridate

CAS RN

14602-86-9
Record name Carbonochloridic acid, 5-methyl-2-(1-methylethyl)cyclohexyl ester, [1R-(1α,2β,5α)]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The product obtained is analysed by gas chromatography. The purity of the chloroformate is 99%, and less than 0.5% by weight of menthol and 250 ppm of menthyl chloride are found. Bismenthyl carbonate is not detected.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JY Yue, LP Song, YH Shi, L Zhang, ZX Pan… - Analytical …, 2023 - ACS Publications
Phenylalaninol (PAL) is a significant chemical intermediate widely utilized in drug development and chiral synthesis, for instance, as a reactant for bicyclic lactams and …
Number of citations: 3 pubs.acs.org
C Kurth, S Schieferdecker… - Journal of natural …, 2016 - ACS Publications
Photoreactive siderophores have a major impact on the growth of planktonic organisms. To date, these molecules have mainly been reported from marine bacteria, although evidence is …
Number of citations: 29 pubs.acs.org
C Kurth - 2019 - db-thueringen.de
Small molecules are an integral part of the language of (microbial) life. They mediate interactions that strongly affect community organization, population structure and ecosystem …
Number of citations: 5 www.db-thueringen.de
EA Lindsey - 2013 - search.proquest.com
Acquired immunodeficiency syndrome (AIDS) and its causative agent human immunodeficiency virus (HIV) are responsible for nearly 30 million deaths since 1981. Current antiretroviral …
Number of citations: 2 search.proquest.com
SG Modha, A Pöthig, A Dreuw… - The Journal of Organic …, 2019 - ACS Publications
Upon irradiation at λ = 366 nm, tertiary N-alkoxycarbonyl-N-aryl-β-enaminones furnished exclusively the trans-hexahydrocarbazol-4-ones by a conrotatory [6π] photocyclization but …
Number of citations: 27 pubs.acs.org
SA Rogers - 2010 - search.proquest.com
A biofilm is defined as a sessile, surface accreted colony of microorganisms that surrounds itself by a protective, self-produced extracellular polymeric substance. In the biofilm state, …
Number of citations: 2 search.proquest.com

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